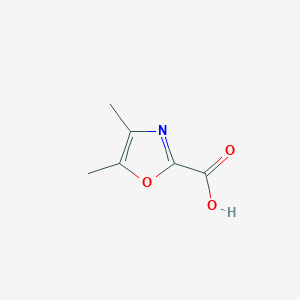

4,5-Dimethyl-oxazole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-3-4(2)10-5(7-3)6(8)9/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTLPEBBGGPJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4,5-Dimethyl-oxazole-2-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 4,5-dimethyl-oxazole-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The document details the most pertinent synthetic routes, providing step-by-step experimental protocols and summarizing key quantitative data for comparative analysis.

Introduction to Oxazole Synthesis

The oxazole scaffold is a privileged structure in numerous biologically active compounds and natural products. Consequently, the development of efficient and versatile methods for the synthesis of substituted oxazoles is of significant interest to the scientific community. Key strategies for the construction of the oxazole ring include the Robinson-Gabriel synthesis, the Van Leusen reaction, and various cycloaddition approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

For the synthesis of this compound, a particularly effective and modern approach involves a [3+2] cycloaddition reaction, which offers a direct route from simple carboxylic acids. This method, along with a classical hydrolysis step, provides a reliable pathway to the target molecule.

Recommended Synthetic Pathway

The recommended synthesis of this compound is a two-step process:

-

[3+2] Cycloaddition: Synthesis of ethyl 4,5-dimethyl-oxazole-2-carboxylate from propionic acid and ethyl isocyanoacetate.

-

Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

This pathway is advantageous due to the use of readily available starting materials and generally good yields.

Experimental Protocols

The following protocols are adapted from established general procedures for the synthesis of 4,5-disubstituted oxazoles.[1] Researchers should optimize these conditions for the specific target molecule in their laboratory setting.

Step 1: Synthesis of Ethyl 4,5-dimethyl-oxazole-2-carboxylate via [3+2] Cycloaddition

This procedure involves the in situ activation of a carboxylic acid followed by its reaction with an isocyanoacetate.

Materials:

-

Propionic acid

-

Ethyl isocyanoacetate

-

4-(Dimethylamino)pyridine (DMAP)

-

DMAP-Tf (triflylpyridinium reagent)

-

Dichloromethane (DCM), anhydrous

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

n-Hexane and Ethyl acetate for chromatography

Procedure:

-

To a screw-capped vial equipped with a magnetic stir bar, add propionic acid (1.0 equiv), DMAP (1.5 equiv), and anhydrous DCM under a dry nitrogen atmosphere.

-

Add DMAP-Tf (1.3 equiv) to the mixture and stir for 5 minutes at room temperature.

-

Once all solids have dissolved, add ethyl isocyanoacetate (1.2 equiv) to the reaction mixture.

-

Stir the mixture in a preheated oil bath at 40 °C for 30 minutes.

-

After cooling to room temperature, pour the reaction mixture into water and extract with DCM (3 x volume of aqueous layer).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of n-hexane/ethyl acetate to afford pure ethyl 4,5-dimethyl-oxazole-2-carboxylate.

Step 2: Hydrolysis of Ethyl 4,5-dimethyl-oxazole-2-carboxylate

This step converts the synthesized ester into the desired carboxylic acid. Both acidic and basic conditions can be employed.

Materials:

-

Ethyl 4,5-dimethyl-oxazole-2-carboxylate

-

Hydrochloric acid (HCl, e.g., 6 N) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) (optional, for solubility)

-

Ethanol (for crystallization, if needed)

Procedure (Acid-Catalyzed):

-

Dissolve the crude ethyl 4,5-dimethyl-oxazole-2-carboxylate in THF (if necessary for solubility) and add 6 N HCl.

-

Stir the mixture in a preheated oil bath at 100 °C for 1 hour, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by crystallization from a suitable solvent such as ethanol.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of 4,5-disubstituted oxazoles via the [3+2] cycloaddition method. Note that yields are substrate-dependent and may require optimization for the specific synthesis of this compound.

| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temp. (°C) | Time | Typical Yield (%) |

| 1 | Carboxylic Acid (1.0 eq) | Isocyanoacetate (1.2 eq) | DMAP (1.5 eq), DMAP-Tf (1.3 eq) | DCM | 40 | 0.5 - 3 h | 60-95 |

| 2 | Oxazole Ester | 6 N HCl | - | THF/H₂O | 100 | 1 h | >90 |

Alternative Synthetic Routes

While the [3+2] cycloaddition is a highly effective method, other established syntheses for oxazoles are worth noting for their versatility.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclization of a 2-acylamino-ketone using a dehydrating agent.[2][3] This method is a classical approach to oxazole formation.

Van Leusen Reaction

The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the oxazole ring from an aldehyde.[2] This reaction is known for its reliability and broad substrate scope.

Conclusion

The synthesis of this compound can be efficiently achieved through a two-step sequence involving a [3+2] cycloaddition followed by hydrolysis. This guide provides a detailed framework for researchers to undertake this synthesis. The provided protocols, based on well-established literature, offer a solid starting point for laboratory work. The alternative routes mentioned, the Robinson-Gabriel and Van Leusen syntheses, represent valuable additional tools in the synthetic chemist's arsenal for accessing diverse oxazole derivatives. As with any chemical synthesis, appropriate safety precautions and optimization of reaction conditions are paramount for successful outcomes.

References

physicochemical properties of 4,5-Dimethyl-oxazole-2-carboxylic acid

An In-depth Technical Guide on the Physicochemical Properties of 4,5-Dimethyl-oxazole-2-carboxylic acid

This technical guide provides a comprehensive overview of the known . It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document compiles available data, outlines relevant experimental protocols, and presents a logical workflow for its synthesis.

Core Physicochemical Data

Quantitative data for this compound is limited in publicly accessible literature. The following tables summarize the available information for the target compound, its structural isomer, and the parent oxazole ring to provide context.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2,4-dimethyl-1,3-oxazole-5-carboxylic acid (Isomer) | Reference |

| CAS Number | 1240605-72-4 | 2510-37-4 | [1],[2] |

| Molecular Formula | C₆H₇NO₃ | C₆H₇NO₃ | [1],[2] |

| Molecular Weight | 141.12 g/mol | 141.12 g/mol | [1],[2] |

| Melting Point | Data not available | 247 °C (decomposition) | [3] |

| Boiling Point | Data not available | 278.5 ± 20.0 °C (Predicted) | [3] |

| Density | Data not available | 1.276 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | Data not available | Data not available | |

| Solubility | Data not available | DMSO (Slightly), Methanol (Slightly, Heated) | [3] |

| logP (o/w) | Data not available | Data not available |

Table 2: General Properties of the Oxazole Ring

| Property | Description | Reference |

| Structure | A five-membered aromatic ring containing one oxygen and one nitrogen atom. | [1] |

| Basicity | The parent oxazole is a weak base, with the pKa of its conjugate acid being approximately 0.8. | [1] |

| Reactivity | The oxazole ring can undergo electrophilic substitution (typically at the C5 position) and nucleophilic substitution (at the C2 position). | [1] |

Experimental Protocols

Detailed experimental protocols for determining the are not explicitly available. However, this section outlines standard and modern methodologies applicable to this class of compounds.

Synthesis Protocol: Direct Synthesis from Carboxylic Acids

A highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, which avoids the need for pre-activated carboxylic acid derivatives like acid chlorides.[4]

General Procedure:

-

Activation: To a solution of the starting carboxylic acid (1.0 equivalent) and 4-dimethylaminopyridine (DMAP, 1.5 equivalents) in a suitable solvent like dichloromethane (DCM) under a dry nitrogen atmosphere, a triflylpyridinium reagent (DMAP-Tf, 1.3 equivalents) is added. The mixture is stirred for approximately 5 minutes at room temperature to facilitate the in situ formation of a reactive acylpyridinium salt.[4]

-

Cycloaddition: An isocyanide derivative, such as ethyl isocyanoacetate (1.2 equivalents), is then added to the reaction mixture.[4]

-

Reaction: The mixture is heated (e.g., in a preheated oil bath at 40 °C) and stirred for a specified time (e.g., 30 minutes) to allow the [3+2] cycloaddition to proceed, forming the 4,5-disubstituted oxazole ring.[4]

-

Work-up and Purification: Following the reaction, the product is isolated and purified using standard organic chemistry techniques, such as extraction and column chromatography.

Caption: General Workflow for Direct Oxazole Synthesis.

pKa Determination Protocol: Capillary Electrophoresis

The acidity constant (pKa) is a critical parameter influencing a molecule's behavior in biological systems. While most pKa values are determined at 25 °C, measurements at the human body temperature of 37 °C are more biorelevant.[5] Capillary electrophoresis (CE) is a powerful technique for pKa determination.

General Procedure (Internal Standard CE Method):

-

Buffer Preparation: A series of background electrolytes (buffers) with varying pH values are prepared.

-

Sample Preparation: The test compound (this compound) and a carefully chosen internal standard with a known pKa are dissolved in the buffers.

-

Electrophoretic Mobility Measurement: The samples are injected into the capillary, and the electrophoretic mobility of the test compound and the internal standard are measured at each pH.[5]

-

Data Analysis: The effective mobility of an ion is dependent on its degree of ionization. By plotting the effective mobility against the pH of the buffer, a sigmoidal curve is generated. The pKa value corresponds to the pH at the inflection point of this curve. Using an internal standard helps to correct for variations in experimental conditions.[5]

Biological Context and Significance

Oxazole-containing compounds are recognized as significant scaffolds in medicinal chemistry due to their wide range of biological activities.[6] They are key components in numerous natural products and bioactive molecules.[4]

While specific signaling pathways for this compound are not documented, the broader class of oxazole derivatives has been investigated for various therapeutic applications, including:

-

Antimicrobial and Anti-biofilm Activity: Many oxazole derivatives exhibit activity against bacteria and fungi. Some have been shown to interfere with the formation of bacterial biofilms, such as those of Staphylococcus aureus.[6]

-

Anticancer Activity: The oxazole ring is a structural motif in several compounds with cytotoxic activity against various cancer cell lines.[7] Their mechanisms can include the inhibition of critical enzymes like topoisomerase II.[7]

-

Anti-inflammatory and Antiviral Properties: Research has also explored the potential of oxazoles as anti-inflammatory and antiviral agents.[1]

Given its structure, this compound serves as a valuable intermediate or building block for the synthesis of more complex and potentially bioactive molecules.[1] The carboxylic acid group provides a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) to develop more potent and selective therapeutic agents.

References

- 1. This compound | 1240605-72-4 | Benchchem [benchchem.com]

- 2. Dimethyl-1,3-oxazole-5-carboxylic acid | C6H7NO3 | CID 1132979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-dimethyl-1,3-oxazole-5-carboxylic acid | 2510-37-4 [amp.chemicalbook.com]

- 4. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

A Comprehensive Technical Guide to the Structural Elucidation of 4,5-Dimethyl-oxazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethyl-oxazole-2-carboxylic acid is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with two methyl groups and a carboxylic acid functional group. Oxazole derivatives are recognized as privileged building blocks in the synthesis of numerous natural products and bioactive molecules due to their significant pharmacological and biological properties.[1] This compound, in particular, serves as a crucial intermediate in the development of more complex pharmaceuticals and as a ligand for metal coordination.[2] The precise elucidation of its structure is paramount for ensuring the purity, efficacy, and safety of downstream applications in drug discovery and materials science.

This technical guide provides an in-depth overview of the synthesis, characterization, and structural analysis of this compound, complete with detailed experimental protocols, tabulated data, and workflow visualizations.

Physicochemical and Structural Data

A summary of the key identifiers and properties of this compound is presented below.

| Property | Value | Source |

| IUPAC Name | 4,5-dimethyl-1,3-oxazole-2-carboxylic acid | N/A |

| CAS Number | 1240605-72-4 | [2] |

| Molecular Formula | C₆H₇NO₃ | Calculated |

| Molecular Weight | 141.12 g/mol | [2] |

| InChI Key | NMTLPEBBGGPJQP-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

The synthesis of 4,5-disubstituted oxazoles can be achieved through various methods, including the classical Robinson-Gabriel synthesis.[2] However, a highly efficient and modern approach involves the direct synthesis from carboxylic acids via a [3+2]-cycloaddition reaction, which offers a broad substrate scope and good functional group tolerance.[1]

General Experimental Protocol: Direct Synthesis from Carboxylic Acid via [3+2] Cycloaddition

This protocol is adapted from a general procedure for the synthesis of 4,5-disubstituted oxazoles.[1] The key to this method is the in situ activation of a carboxylic acid, which then reacts with an isocyanide derivative.

Materials:

-

Carboxylic acid precursor (e.g., pyruvic acid for the final step, though a multi-step synthesis might be required to build the core structure first)

-

Isocyanide (e.g., ethyl isocyanoacetate)

-

DMAP-Tf (Trifluoromethanesulfonic anhydride complex with 4-Dimethylaminopyridine) as an activator

-

4-Dimethylaminopyridine (DMAP) as a base

-

Dichloromethane (DCM), anhydrous

-

Nitrogen atmosphere

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dry, screw-capped vial equipped with a magnetic stir bar, add the starting carboxylic acid (1.0 equiv), DMAP (1.5 equiv), and anhydrous DCM under a nitrogen atmosphere.[1]

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add the DMAP-Tf activating reagent (1.3 equiv) to the solution and stir for 5 minutes at room temperature. The formation of a reactive acylpyridinium salt intermediate occurs at this stage.[1]

-

Introduce the isocyanide derivative (1.2 equiv) to the reaction mixture.

-

Seal the vial and place it in a preheated oil bath at 40°C.

-

Stir the reaction for 30 minutes, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product using column chromatography on silica gel to isolate the target this compound (or its ester precursor, which can be subsequently hydrolyzed).

Structural Elucidation and Spectroscopic Analysis

The definitive structure of this compound is confirmed using a combination of spectroscopic techniques. While specific spectral data for this exact compound is not publicly available, the expected results can be reliably predicted based on its structure and data from analogous compounds.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show three distinct signals:

-

A singlet integrating to 3 protons around δ 2.2-2.5 ppm , corresponding to the methyl group at the C4 position.

-

A singlet integrating to 3 protons around δ 2.3-2.6 ppm , corresponding to the methyl group at the C5 position. The exact chemical shifts of the two methyl groups would be very close and might require a high-resolution instrument to resolve.

-

A broad singlet in the region of δ 10-13 ppm , characteristic of the acidic proton of the carboxylic acid group.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on all six carbon atoms in unique electronic environments:

-

Signals for the two methyl carbons are expected in the aliphatic region, around δ 10-15 ppm .

-

The C4 and C5 carbons of the oxazole ring are expected to resonate in the aromatic region, typically between δ 125-140 ppm .

-

The C2 carbon, being adjacent to both oxygen and nitrogen and bonded to the carboxyl group, will be significantly deshielded, appearing further downfield around δ 158-162 ppm .

-

The carbonyl carbon of the carboxylic acid will be the most deshielded, with a characteristic signal around δ 165-175 ppm .

| Technique | Expected Chemical Shifts (δ, ppm) or m/z | Assignment |

| ¹H NMR | ~2.2-2.6 | Singlet, 6H (two C-CH₃ groups) |

| ~10-13 | Broad Singlet, 1H (-COOH) | |

| ¹³C NMR | ~10-15 | C4-CH₃ and C5-CH₃ |

| ~125-140 | C4 and C5 of oxazole ring | |

| ~158-162 | C2 of oxazole ring | |

| ~165-175 | C=O of carboxylic acid | |

| Mass Spec (EI) | 141 | [M]⁺ (Molecular Ion) |

| 126 | [M - CH₃]⁺ | |

| 96 | [M - COOH]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Predicted IR Absorption Bands:

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.

-

~2900-3000 cm⁻¹: C-H stretching from the methyl groups.

-

~1700-1725 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid carbonyl group.[4]

-

~1600-1650 cm⁻¹: C=N stretching of the oxazole ring.

-

~1050-1200 cm⁻¹: C-O-C stretching within the oxazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

Predicted Mass Spectrum:

-

Molecular Ion Peak (M⁺): A prominent peak is expected at m/z = 141 , corresponding to the molecular weight of the compound.

-

Key Fragmentation Peaks: Common fragmentation pathways would include the loss of the carboxyl group ([M-COOH]⁺ at m/z = 96) and the loss of a methyl group ([M-CH₃]⁺ at m/z = 126).

Conclusion

The structural elucidation of this compound is a systematic process that relies on a combination of modern synthetic methods and robust analytical techniques. An efficient synthesis, such as the direct [3+2] cycloaddition from a carboxylic acid precursor, provides access to this valuable building block. The subsequent application of NMR, IR, and mass spectrometry allows for the unambiguous confirmation of its molecular structure, including the specific arrangement of its functional groups and substituents. This rigorous characterization is a critical step, ensuring the quality and reliability of this compound for its intended applications in pharmaceutical research and development.

References

The Oxazole Core: A Journey from Discovery to Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole moiety, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, has emerged as a cornerstone in medicinal chemistry and natural product synthesis. Its unique electronic properties and ability to serve as a versatile scaffold for molecular elaboration have propelled it from a chemical curiosity to a privileged structure in the design of novel therapeutics. This technical guide delves into the rich history of oxazole chemistry, from its initial discovery to the development of sophisticated synthetic methodologies. It further explores the diverse biological activities of oxazole-containing compounds, providing a comprehensive overview for researchers engaged in drug discovery and development.

A Historical Perspective on the Synthesis of the Oxazole Ring

The journey into the world of oxazoles began in the late 19th century, with early chemists exploring new methods for constructing heterocyclic systems. Over the decades, a number of named reactions have become the bedrock of oxazole synthesis, each offering a unique pathway to this valuable scaffold.

One of the earliest methods for the synthesis of 2,5-disubstituted oxazoles is the Fischer oxazole synthesis , discovered by Emil Fischer in 1896.[1] This reaction involves the acid-catalyzed cyclization of a cyanohydrin with an aldehyde.[1] Another foundational method is the Robinson-Gabriel synthesis , reported independently by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910, respectively. This pathway utilizes the dehydration of 2-acylamino ketones to form the oxazole ring and remains a widely used method for the preparation of various oxazole derivatives.[2][3][4]

In 1972, the van Leusen oxazole synthesis was developed, providing a powerful and versatile tool for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5] This reaction has seen numerous modifications and applications in the synthesis of complex natural products and medicinal agents.[5]

Key Synthetic Methodologies: Experimental Protocols

To provide a practical resource for laboratory chemists, detailed experimental protocols for the three cornerstone syntheses of the oxazole ring are outlined below.

Fischer Oxazole Synthesis: General Procedure

The Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles from cyanohydrins and aldehydes under acidic conditions.[1]

Materials:

-

Aldehyde cyanohydrin (1.0 eq)

-

Aldehyde (1.0 eq)

-

Anhydrous diethyl ether

-

Dry hydrogen chloride gas

Procedure:

-

Dissolve the aldehyde cyanohydrin and the aldehyde in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.

-

Bubble dry hydrogen chloride gas through the solution.

-

The product will precipitate as the hydrochloride salt.

-

Collect the precipitate by filtration.

-

The free oxazole base can be obtained by treating the hydrochloride salt with water or by boiling with alcohol.[1]

Robinson-Gabriel Synthesis: General Procedure

This method involves the cyclodehydration of a 2-acylamino ketone, often facilitated by a dehydrating agent like sulfuric acid or phosphorus pentoxide.[2][3]

Materials:

-

2-Acylamino ketone (1.0 eq)

-

Dehydrating agent (e.g., concentrated sulfuric acid, phosphorus pentoxide)

-

Inert solvent (e.g., glacial acetic acid, toluene)

Procedure:

-

Dissolve the 2-acylamino ketone in an appropriate inert solvent.

-

Add the dehydrating agent portion-wise with stirring.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Van Leusen Oxazole Synthesis: General Procedure

The van Leusen reaction offers a versatile route to 5-substituted oxazoles using tosylmethyl isocyanide (TosMIC).[5]

Materials:

-

Aldehyde (1.0 eq)

-

Tosylmethyl isocyanide (TosMIC) (1.0 eq)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Solvent (e.g., methanol, dimethoxyethane)

Procedure:

-

To a stirred solution of the aldehyde and TosMIC in the chosen solvent, add the base at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford the desired 5-substituted oxazole.[5]

Quantitative Biological Activity of Oxazole Compounds

The oxazole motif is a common feature in a vast array of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. The following tables summarize the quantitative biological data for representative oxazole-containing compounds across different therapeutic areas.

| Compound Name/Class | Target/Organism | Activity (IC₅₀/EC₅₀/MIC) | Reference(s) |

| Anticancer Activity | |||

| S3I-M2001 | STAT3 | Disrupts STAT3:STAT3 dimers | [6][7] |

| Bisoxazole derivatives | Choline Kinase (ChoK) | IC₅₀ = 0.30 ± 0.003 µM (ex vivo) | [8] |

| Oxazolomycin A | Human leukemia HL60 | - | [9] |

| Antiviral Activity | |||

| Oxazole derivatives | Human Cytomegalovirus (HCMV) | EC₅₀ = 0.000716 to 560 µM | [10] |

| Thiazole/Oxazole derivatives | Hepatitis C Virus (HCV) | EC₅₀ = 3.4 µM and 4.1 µM | [11] |

| Antibacterial Activity | |||

| Norfloxacin-oxadiazole hybrids | Staphylococcus aureus | MIC = 1–2 µg/mL | [12] |

| Norfloxacin-oxadiazole hybrids | Methicillin-resistant S. aureus (MRSA) | MIC = 0.25–1 µg/mL | [12] |

| 2-Acylamino-1,3,4-oxadiazole derivative | Bacillus subtilis | MIC = 0.78 µg/mL | [12] |

| Naphthofuran-oxadiazole derivatives | Pseudomonas aeruginosa, Bacillus subtilis | MIC = 0.2 mg/mL | [12] |

| Anti-inflammatory Activity | |||

| Oxaprozin | Cyclooxygenase (COX) | - | [13][14] |

| Imidazole Derivatives | p38 MAP Kinase | IC₅₀ = 33.27 ± 2.12 to 301.12 ± 10.23 µg/mL | [15] |

| 2,5-Disubstituted-1,3,4-oxadiazole derivative (Ox-6f) | - | % inhibition = 74.16 ± 4.41% | [16] |

Signaling Pathways and Experimental Workflows

The diverse biological effects of oxazole compounds are often attributed to their ability to modulate specific signaling pathways. Furthermore, the synthesis and isolation of these compounds follow well-defined experimental workflows.

Oxazole Inhibitors of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when hyperactivated, contributes to tumor cell survival and proliferation.[6] Oxazole-based inhibitors, such as S3I-M2001, have been designed to disrupt the dimerization of activated STAT3, leading to its aggregation and subsequent degradation. This inhibition of STAT3 signaling results in the downregulation of anti-apoptotic genes and ultimately, antitumor effects.[6][7]

Caption: Inhibition of the STAT3 signaling pathway by an oxazole-based inhibitor.

Oxazole Inhibitors of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[17] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Certain oxazole and isoxazole derivatives have been developed as inhibitors of key kinases within this pathway, such as p38 MAP kinase, thereby blocking the downstream signaling events that contribute to disease progression.[18][19]

Caption: Inhibition of the MAPK/ERK signaling pathway by an oxazole-based inhibitor.

General Experimental Workflow for Oxazole Synthesis and Purification

The synthesis of a target oxazole compound, followed by its purification and characterization, is a multi-step process that is fundamental to both academic research and industrial drug development.

Caption: A generalized experimental workflow for the synthesis and purification of an oxazole compound.

Conclusion

The field of oxazole chemistry has a rich and storied history, evolving from fundamental synthetic discoveries to the development of life-saving medicines. The versatility of the oxazole core, coupled with an ever-expanding toolkit of synthetic methodologies, ensures its continued prominence in the quest for novel therapeutic agents. This guide has provided a comprehensive overview of the key historical milestones, detailed experimental protocols, and the diverse biological landscape of oxazole-containing compounds. It is intended to serve as a valuable resource for researchers and scientists, empowering them to further explore and exploit the remarkable potential of this fascinating heterocyclic system.

References

- 1. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Anti-inflammatory Effects of Oxaprozin-Paeonol Ester [ccspublishing.org.cn]

- 14. Synthesis of Oxaprozin - Chempedia - LookChem [lookchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4,5-Dimethyl-oxazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-Dimethyl-oxazole-2-carboxylic acid (CAS No. 1240605-72-4), a key heterocyclic building block in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, details established synthetic protocols, and explores its role as a versatile intermediate in the development of pharmacologically active agents.

Core Chemical and Physical Data

This compound is a disubstituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The presence of a carboxylic acid group at the 2-position and two methyl groups at the 4- and 5-positions imparts specific reactivity and structural characteristics that are valuable for synthetic transformations.

| Property | Value | Reference |

| CAS Number | 1240605-72-4 | [1] |

| Molecular Formula | C₆H₇NO₃ | |

| Molecular Weight | 141.12 g/mol | [1] |

| Physical State | Likely a solid at room temperature. | |

| Melting Point | While not definitively reported for this specific compound, structurally related oxazole-carboxylic acids exhibit melting points in the range of 182–239°C. | [1] |

| Solubility | Expected to be sparingly soluble in water. Solubility is enhanced in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in aqueous basic solutions. | [1] |

| pKa of Conjugate Acid | The oxazole ring is weakly basic, with a pKa of the conjugate acid around 0.8. | [1] |

Synthesis and Experimental Protocols

The synthesis of 4,5-disubstituted oxazoles can be achieved through several established methodologies. Below are detailed protocols for two common and effective approaches that can be adapted for the synthesis of this compound.

Direct Synthesis from Carboxylic Acids and Isocyanoacetates

This modern and highly efficient method involves the direct conversion of a carboxylic acid to the corresponding oxazole.[1][2] The reaction proceeds via the in-situ activation of the carboxylic acid, followed by cyclization with an isocyanoacetate derivative.

Experimental Protocol:

-

Activation of the Carboxylic Acid: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting carboxylic acid (1.0 equivalent) and 4-dimethylaminopyridine (DMAP, 1.5 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM).

-

Add a triflylpyridinium reagent (1.3 equivalents) to the solution and stir for approximately 5 minutes at room temperature to facilitate the formation of the acylpyridinium salt.

-

Cyclization: To the activated carboxylic acid solution, add the isocyanide reagent (e.g., ethyl isocyanoacetate, 1.2 equivalents).

-

The reaction mixture is then heated to 40°C and stirred for 30 minutes.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 4,5-disubstituted oxazole.

Robinson-Gabriel Synthesis

This classical method involves the cyclodehydration of a 2-acylamino ketone precursor.[1] While a lengthier process, it is a robust and well-established route to oxazoles.

Experimental Protocol:

-

Preparation of the 2-Acylamino Ketone: The synthesis begins with the acylation of an aminoketone. For this compound, a suitable precursor would be 3-amino-2-butanone. This is acylated using an appropriate acylating agent to introduce the desired substituent at the 2-position.

-

Cyclodehydration: The resulting 2-acylamino ketone is then subjected to cyclodehydration using a dehydrating agent such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid. The reaction is typically heated to drive the cyclization and dehydration, forming the oxazole ring.

-

Work-up and Purification: The reaction mixture is carefully quenched, often by pouring it onto ice. The product is then extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Role in Drug Discovery and Development

The oxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[2] Oxazole-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3]

This compound serves as a versatile starting material for the synthesis of more complex and potent drug candidates. The carboxylic acid moiety at the 2-position is a key reactive handle, allowing for a variety of chemical modifications such as amidation, esterification, and conversion to other functional groups. These modifications enable the exploration of structure-activity relationships (SAR) to optimize the pharmacological profile of lead compounds.

For instance, the well-known antibiotic dicloxacillin contains a substituted oxazole ring, highlighting the importance of this heterocycle in the development of clinically relevant drugs.[4] The mechanism of action for such β-lactam antibiotics involves the inhibition of bacterial cell wall synthesis.[4]

Below is a conceptual diagram illustrating how a core oxazole structure, derived from a building block like this compound, can be elaborated to target different biological pathways.

References

- 1. This compound | 1240605-72-4 | Benchchem [benchchem.com]

- 2. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dicloxacillin - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide on the Biological Activity of 4,5-Dimethyl-oxazole-2-carboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 4,5-Dimethyl-oxazole-2-carboxylic acid and its derivatives. While the parent compound primarily serves as a crucial synthetic intermediate, its structural motif is a key pharmacophore in a variety of biologically active molecules. This document collates and presents quantitative data on the anticancer and antimicrobial activities of these derivatives, details the experimental protocols for key biological assays, and visualizes the primary signaling pathways implicated in their mechanism of action. The information is intended to support further research and development of oxazole-based therapeutic agents.

Introduction

The oxazole ring is a five-membered heterocyclic scaffold containing one oxygen and one nitrogen atom. This structural motif is present in numerous natural products and synthetic compounds that exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5] this compound, in particular, is a valuable building block for the synthesis of more complex and potent derivatives. This guide focuses on the biological activities of molecules derived from this core structure, providing detailed insights for researchers in medicinal chemistry and drug discovery.

Anticancer Activity of 4,5-Dimethyloxazole-2-carboxamide Derivatives

Derivatives of this compound, specifically the 2-methyl-4,5-disubstituted oxazoles, have demonstrated significant potential as anticancer agents. Their primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[6]

Quantitative Data: In Vitro Antiproliferative Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of selected 2-methyl-4,5-disubstituted oxazole derivatives against various human cancer cell lines. These compounds are structurally related to this compound, with modifications at the 2- and 5-positions of the oxazole ring.

| Compound ID | R Group at C5-position | Cancer Cell Line | IC₅₀ (nM)[6] |

| 4g | 3-fluoro-4-methoxyphenyl | A549 (Lung) | 1.1 |

| HT-29 (Colon) | 0.35 | ||

| MCF-7 (Breast) | 4.6 | ||

| HeLa (Cervical) | 0.8 | ||

| 4i | 4-ethoxyphenyl | A549 (Lung) | 2.3 |

| HT-29 (Colon) | 0.5 | ||

| MCF-7 (Breast) | 20.2 | ||

| HeLa (Cervical) | 1.2 | ||

| Combretastatin A-4 (Reference) | - | A549 (Lung) | 1.5 |

| HT-29 (Colon) | 0.4 | ||

| MCF-7 (Breast) | 3.2 | ||

| HeLa (Cervical) | 0.6 |

Mechanism of Action: Tubulin Polymerization Inhibition

The anticancer activity of these oxazole derivatives is primarily attributed to their ability to inhibit the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for chromosome segregation during cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest in the G2/M phase and subsequently trigger apoptosis.[6]

Signaling Pathway: Inhibition of Tubulin Polymerization

Caption: Inhibition of tubulin polymerization by 4,5-disubstituted oxazole derivatives.

Antimicrobial Activity of Oxazole Derivatives

The oxazole scaffold is also a component of various compounds with demonstrated antimicrobial properties. While specific data for derivatives of this compound is limited, the general class of oxazole-containing molecules has shown activity against a range of bacterial and fungal pathogens.[7]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative oxazole derivatives against common bacterial strains. It is important to note that these are not direct derivatives of this compound but illustrate the general antimicrobial potential of the oxazole class.

| Compound Class | Bacterial Strain | MIC (µg/mL) |

| Benzoxazole Derivatives [7] | Staphylococcus aureus | 6.25 - 50 |

| Bacillus subtilis | 6.25 - 50 | |

| Escherichia coli | 12.5 - 100 | |

| Pseudomonas aeruginosa | 25 - 100 | |

| Substituted Oxazoles [8] | Staphylococcus aureus | 50 - 200 |

| Escherichia coli | 100 - 200 |

Experimental Protocols

Antiproliferative Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Workflow: MTT Assay for Antiproliferative Activity

Caption: General workflow of the MTT assay for determining antiproliferative activity.

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The oxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations.

-

Incubation: The treated cells are incubated for a period of 48 to 72 hours.

-

MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

-

Formazan Crystal Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[9]

Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow: Broth Microdilution for MIC Determination

Caption: General workflow of the broth microdilution method for MIC determination.

Detailed Methodology:

-

Preparation of Compound Dilutions: A two-fold serial dilution of the oxazole derivative is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, corresponding to a known concentration of colony-forming units (CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[7]

Other Potential Signaling Pathways

Besides tubulin inhibition, oxazole derivatives have been reported to modulate other signaling pathways implicated in cancer progression, such as the STAT3 pathway.

Signaling Pathway: STAT3 Inhibition

Caption: Potential inhibition of the STAT3 signaling pathway by oxazole derivatives.

Conclusion

While this compound itself is primarily a synthetic precursor, its derivatives, particularly 2-methyl-4,5-disubstituted oxazoles, are a promising class of compounds with potent biological activities. The data and protocols presented in this guide highlight their significant potential as anticancer agents through the inhibition of tubulin polymerization. Furthermore, the broader class of oxazole derivatives exhibits antimicrobial properties, warranting further investigation. The detailed experimental methodologies and pathway visualizations provided herein are intended to serve as a valuable resource for researchers dedicated to the design and development of novel oxazole-based therapeutics. Further structure-activity relationship (SAR) studies are encouraged to optimize the efficacy and selectivity of these compounds for clinical applications.

References

- 1. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]

- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broth microdilution - Wikipedia [en.wikipedia.org]

- 4. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 7. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. scielo.br [scielo.br]

An In-depth Technical Guide on the Solubility of 4,5-Dimethyl-oxazole-2-carboxylic Acid

This guide provides a comprehensive overview of the solubility characteristics of 4,5-Dimethyl-oxazole-2-carboxylic acid, a key intermediate in pharmaceutical and chemical synthesis.[1] Given the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines the theoretical solubility profile based on its structure, alongside detailed experimental protocols for its determination. This information is crucial for researchers and professionals involved in drug development and chemical process design.

Physicochemical Properties and Solubility Profile

This compound (CAS No. 1240605-72-4) possesses a molecular weight of 141.12 g/mol .[1] Its structure, featuring a carboxylic acid group, an oxazole ring, and two methyl substituents, dictates its solubility behavior. The carboxylic acid moiety provides a site for hydrogen bonding and deprotonation in basic media, suggesting potential solubility in alkaline aqueous solutions. The heterocyclic oxazole ring introduces polarity, while the dimethyl substitution adds nonpolar character. This amphiphilic nature implies a nuanced solubility across a spectrum of solvents.

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The carboxylic acid group can form hydrogen bonds with water, but the overall molecule has significant nonpolar character from the dimethylated oxazole ring, limiting solubility. |

| Methanol | Soluble | The alcohol can act as both a hydrogen bond donor and acceptor, and its shorter alkyl chain makes it a good solvent for moderately polar compounds. | |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for this compound, though solubility might be slightly lower due to the longer alkyl chain. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent capable of solvating a wide range of compounds. |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent that should dissolve the compound to a reasonable extent. | |

| Acetone | Moderately Soluble | Its polarity is suitable for dissolving moderately polar organic molecules. | |

| Nonpolar | Hexane | Insoluble | The high polarity of the carboxylic acid group makes it incompatible with nonpolar aliphatic solvents. |

| Toluene | Sparingly Soluble | The aromatic ring of toluene can have some interaction with the oxazole ring, but the overall polarity difference is significant. | |

| Aqueous Basic | 5% Sodium Bicarbonate | Soluble | As a carboxylic acid, it is expected to react with a weak base like sodium bicarbonate to form a soluble salt.[2][3] |

| 5% Sodium Hydroxide | Soluble | The compound will readily deprotonate in a strong base, forming a highly soluble sodium salt.[3][4][5] | |

| Aqueous Acidic | 5% Hydrochloric Acid | Insoluble | The carboxylic acid is unlikely to be protonated further, and the oxazole nitrogen is a very weak base, thus solubility is not expected to increase in acidic solution.[2][3][4] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on standard laboratory procedures for solubility testing.[2][3][4][6]

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a range of solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile, acetone, hexane, toluene, 5% NaHCO₃, 5% NaOH, 5% HCl)

-

Test tubes and rack

-

Vortex mixer

-

Spatula

-

Analytical balance

-

Pasteur pipettes and bulbs

-

pH paper or pH meter

Procedure:

-

Sample Preparation: Accurately weigh approximately 25 mg of this compound and place it into a clean, dry test tube.[2]

-

Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in portions.[2]

-

Mixing: After each addition of the solvent, vigorously agitate the mixture using a vortex mixer for at least 30 seconds to facilitate dissolution.[2]

-

Observation: Observe the mixture against a well-lit background to determine if the solid has completely dissolved.

-

Classification:

-

pH Measurement (for aqueous solutions): If the compound dissolves in water, test the pH of the solution using pH paper or a pH meter to confirm its acidic nature.[3][5]

-

Acid-Base Reactivity: For samples tested in 5% NaOH or 5% NaHCO₃ that dissolve, subsequent acidification with 6 M HCl should cause the compound to precipitate out of solution, confirming its acidic nature.[4]

-

Record Keeping: Meticulously record all observations for each solvent in a laboratory notebook.

Semi-Quantitative Determination:

For a more quantitative measure, a saturated solution can be prepared by adding an excess of the solute to a known volume of solvent. The mixture is then agitated at a constant temperature until equilibrium is reached. The undissolved solid is removed by filtration or centrifugation, and the concentration of the solute in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in solubility determination, the following diagrams are provided.

Caption: Experimental workflow for solubility determination.

Caption: "Like Dissolves Like" principle.

References

Spectroscopic Profile of 4,5-Dimethyl-oxazole-2-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4,5-Dimethyl-oxazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in public databases, this document focuses on the predicted spectroscopic features based on the analysis of its structural components and data from closely related analogues. It also outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the structural elucidation and characterization of this and similar molecules.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₃ | Calculated |

| Molecular Weight | 141.12 g/mol | [1] |

| CAS Number | 1240605-72-4 | [1] |

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted Chemical Shifts (δ) in ppm relative to TMS

| Protons | Multiplicity | Predicted Chemical Shift (ppm) | Notes |

| -COOH | Singlet (broad) | 10.0 - 13.0 | The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration due to hydrogen bonding. |

| 4-CH₃ | Singlet | ~2.3 | The methyl group at position 4 is expected to be slightly downfield due to the electronic environment of the oxazole ring. |

| 5-CH₃ | Singlet | ~2.2 | The methyl group at position 5 is also influenced by the heterocyclic ring, with a chemical shift similar to the 4-methyl group. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted Chemical Shifts (δ) in ppm

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C=O (Carboxylic Acid) | 160 - 170 | The carbonyl carbon of the carboxylic acid typically appears in this region. |

| C2 (Oxazole Ring) | 155 - 165 | The carbon atom at position 2 is adjacent to the nitrogen and oxygen atoms, leading to a downfield shift. |

| C4 (Oxazole Ring) | 135 - 145 | The chemical shift is influenced by the attached methyl group and the overall aromaticity of the ring. |

| C5 (Oxazole Ring) | 125 - 135 | Similar to C4, its chemical shift is determined by the methyl substituent and the electronic nature of the oxazole ring. |

| 4-CH₃ | 10 - 15 | Typical range for methyl carbons attached to an aromatic system. |

| 5-CH₃ | 10 - 15 | Similar to the 4-methyl carbon. |

IR (Infrared) Spectroscopy

Predicted Absorption Bands (cm⁻¹)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |

| C-H (Methyl) | 2950 - 2850 | Medium |

| C=O (Carboxylic Acid) | 1720 - 1680 | Strong |

| C=N (Oxazole Ring) | 1650 - 1550 | Medium |

| C=C (Oxazole Ring) | 1500 - 1400 | Medium |

| C-O (Carboxylic Acid/Oxazole Ring) | 1300 - 1200 | Strong |

MS (Mass Spectrometry)

| Ion | Predicted m/z | Notes |

| [M]+• | 141.04 | Molecular ion peak corresponding to the exact mass of C₆H₇NO₃. |

| [M-COOH]+ | 96.06 | Fragment resulting from the loss of the carboxylic acid group. |

| [M-H₂O]+• | 123.03 | Fragment resulting from the loss of a water molecule. |

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols that can be adapted for the characterization of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can influence the chemical shifts, particularly for the acidic proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water). Further dilution may be necessary depending on the ionization technique and instrument sensitivity.

-

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Electron Impact (EI) sources.

-

Data Acquisition:

-

ESI: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system. ESI is a soft ionization technique that is well-suited for observing the molecular ion.

-

EI: Introduce the sample, often after vaporization, into the ion source where it is bombarded with electrons. EI is a harder ionization technique that can lead to more extensive fragmentation, providing valuable structural information.

-

Acquire the mass spectrum over a suitable m/z range.

-

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

References

Potential Derivatives of 4,5-Dimethyl-oxazole-2-carboxylic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a prominent feature in numerous biologically active compounds, drawing significant attention in medicinal chemistry for its versatile pharmacological profile.[1] This technical guide focuses on the potential derivatives of 4,5-Dimethyl-oxazole-2-carboxylic acid, a key intermediate for the synthesis of novel therapeutic agents.[2] This document outlines synthetic strategies for creating ester and amide derivatives, details experimental protocols for their synthesis and biological evaluation, and presents available quantitative data to inform structure-activity relationship (SAR) studies.

Core Synthesis Strategies: Ester and Amide Derivatives

The primary routes to derivatize this compound involve the formation of esters and amides at the 2-position carboxylic acid group. These reactions are typically straightforward and allow for the introduction of a wide variety of substituents, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological properties.

Synthesis of Ester Derivatives

Esterification of this compound can be achieved through several standard methods. A common approach involves the reaction of the carboxylic acid with an appropriate alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with the removal of water to drive the reaction to completion.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with an alcohol in the presence of a non-nucleophilic base, like pyridine or triethylamine, to yield the desired ester.

Synthesis of Amide Derivatives

Amide derivatives are readily prepared by coupling this compound with a primary or secondary amine. This transformation is typically facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

Similar to ester synthesis, the carboxylic acid can first be converted to its acyl chloride, which then readily reacts with an amine to form the corresponding amide.

Potential Biological Activities and Quantitative Data

Derivatives of the oxazole core are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The specific nature and potency of the biological activity are highly dependent on the substitution pattern around the oxazole ring.[1]

Anticancer Activity

Numerous oxazole derivatives have been investigated for their potential as anticancer agents.[3] The mechanism of action often involves the inhibition of critical cellular pathways, such as tubulin polymerization or the activity of protein kinases.[3] While specific quantitative data for derivatives of this compound is limited in the public domain, related oxazole carboxamides have shown promising results. For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were evaluated for their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cell lines. One of the most active compounds demonstrated 48% growth inhibition against the HCT-8 cell line.[4]

Table 1: Representative Anticancer Activity of Oxazole Derivatives

| Compound Class | Cell Line | Activity Metric | Value | Reference |

|---|

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamides | HCT-8 | % Growth Inhibition | 48% |[4] |

Antimicrobial Activity

The oxazole moiety is a key component of several antimicrobial agents.[5] The mechanism of action can vary, including the inhibition of bacterial protein synthesis or disruption of the cell membrane.[5] The antimicrobial potential of this compound derivatives can be assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Table 2: Representative Antimicrobial Activity of Related Heterocyclic Compounds

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|

| Phenylfuran-substituted pentanoic acids | S. aureus RN 4220 | 2 |[6] |

Experimental Protocols

General Synthesis Protocol for N-Substituted-4,5-dimethyl-oxazole-2-carboxamides

This protocol describes a general procedure for the synthesis of amide derivatives of this compound using a carbodiimide coupling agent.

Materials:

-

This compound

-

Substituted amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon atmosphere setup

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted-4,5-dimethyl-oxazole-2-carboxamide.

Protocol for MTT Assay for Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the test compound in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.[7][8]

Materials:

-

Bacterial or fungal strains of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Positive control (growth control, no compound)

-

Negative control (sterility control, no inoculum)

-

Microplate incubator

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculate each well (except the negative control) with the standardized microbial suspension.

-

Include a positive control well containing only the broth and the inoculum, and a negative control well containing only the broth.

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing Workflows and Pathways

To facilitate understanding of the experimental processes and potential mechanisms of action, graphical representations are provided below.

Caption: A generalized workflow for the synthesis and biological evaluation of derivatives of this compound.

Caption: A simplified diagram illustrating a potential mechanism of anticancer activity for oxazole derivatives through the inhibition of a kinase signaling pathway.

Conclusion

This compound represents a valuable starting point for the development of novel therapeutic agents. Its derivatization into esters and amides provides a facile route to a diverse library of compounds with the potential for significant biological activity. The protocols and data presented in this guide are intended to serve as a foundational resource for researchers in the field of drug discovery and development, encouraging further exploration of this promising chemical scaffold. Future work should focus on the systematic synthesis and screening of a wider range of derivatives to establish clear structure-activity relationships and identify lead compounds for further preclinical development.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole, Pyrazole, and Oxazole Derivatives Targeting Nitric Oxide Synthases and Carbonic Anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 5. wjmpr.com [wjmpr.com]

- 6. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Studies on 4,5-Dimethyl-oxazole-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and synthetical landscape of 4,5-Dimethyl-oxazole-2-carboxylic acid. While direct experimental and extensive theoretical studies on this specific molecule are limited in publicly accessible literature, this document consolidates information from closely related oxazole derivatives to present a robust theoretical framework. It covers fundamental molecular properties, proposed computational and synthetic methodologies, and potential biological significance. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of novel oxazole compounds in medicinal chemistry and materials science.

Introduction to Oxazole Derivatives

The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom.[1] This scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[2] Oxazole derivatives have demonstrated antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties, among others.[1][2] The versatility of the oxazole core allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties to achieve desired therapeutic outcomes.[3] this compound serves as a key building block for more complex molecules, making its theoretical and practical understanding crucial for the design of new chemical entities.[3]

Methodologies: Synthesis and Computational Analysis

A thorough understanding of a molecule's properties begins with its synthesis and computational characterization. This section details common protocols applicable to this compound.

Experimental Protocols: Synthesis

Several established methods are suitable for the synthesis of 4,5-disubstituted oxazoles.

-

Robinson-Gabriel Synthesis: This classical approach involves the cyclodehydration of 2-acylamino ketones. For the target molecule, this would begin with the acylation of 3-aminobutan-2-one followed by cyclization using an acid catalyst.[3]

-

Direct Synthesis from Carboxylic Acids: A highly efficient modern method involves the direct reaction of a carboxylic acid with an isocyanoacetate derivative.[3][4] This approach is noted for its high functional group tolerance.[4]

Detailed Protocol: Direct Synthesis from an Activated Carboxylic Acid Derivative [4]

-

Activation: To a solution of the starting carboxylic acid (1.0 equiv) in a dry, inert solvent such as dichloromethane (DCM), an activating agent like triflylpyridinium reagent (1.3 equiv) and a non-nucleophilic base like 4-dimethylaminopyridine (DMAP, 1.5 equiv) are added under a nitrogen atmosphere.

-

Reaction: The mixture is stirred at room temperature for 5-10 minutes to ensure the formation of the activated acylpyridinium salt.

-

Cyclization: Ethyl 2-isocyanoacetate (1.2 equiv) is added to the reaction mixture.

-

Heating & Workup: The reaction is heated to 40°C and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction is quenched, and the product is extracted, purified by column chromatography, and characterized.

Computational Protocols: Theoretical Analysis

Theoretical studies provide invaluable insight into molecular structure, stability, and reactivity. The following protocol outlines a standard approach using Density Functional Theory (DFT), a common method for studying oxazole derivatives.[5][6]

-

Geometry Optimization: The initial structure of this compound is built using molecular modeling software. The geometry is then optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[7] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-